3,3'-thiobis(tetrahydrothiophene) 1,1,1',1'-tetraoxide
Overview
Description
3,3’-Thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide is a chemical compound with the molecular formula C8H14O4S3. It is known for its unique structure, which includes two tetrahydrothiophene rings connected by a sulfur atom, each ring further oxidized to form sulfone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide typically involves the oxidation of 3,3’-thiobis(tetrahydrothiophene). The oxidation process can be carried out using strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions to ensure the formation of the tetraoxide .
Industrial Production Methods
In an industrial setting, the production of 3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3,3’-Thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Sulfides.
Substitution: Compounds with new functional groups replacing the sulfone groups.
Scientific Research Applications
3,3’-Thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide involves its interaction with molecular targets through its sulfone groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
3,3’-Thiobis(tetrahydrothiophene): The precursor to the tetraoxide form, lacking the additional oxygen atoms.
Tetrahydrothiophene: A simpler structure with a single thiophene ring.
Sulfolane: A related compound with a sulfone group but a different ring structure.
Uniqueness
3,3’-Thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide is unique due to its dual sulfone groups and the presence of two tetrahydrothiophene rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfanylthiolane 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S3/c9-14(10)3-1-7(5-14)13-8-2-4-15(11,12)6-8/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWOOWOJPSQXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SC2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991770 | |
Record name | 3,3'-Sulfanediyldi(1lambda~6~-thiolane-1,1-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71412-18-5 | |
Record name | Thiophene, 3,3′-thiobis[tetrahydro-, 1,1,1′,1′-tetraoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71412-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Thiobis(tetrahydrothiophene) 1,1,1',1'-tetraoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Sulfanediyldi(1lambda~6~-thiolane-1,1-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-thiobis[tetrahydrothiophene] 1,1,1',1'-tetraoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.